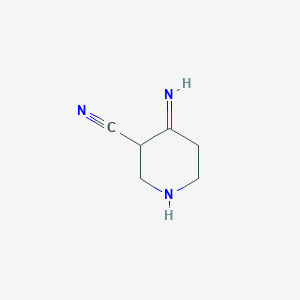

3-Cyano-4-iminopiperidine

Description

Significance of Iminopiperidine Scaffolds in Modern Organic Chemistry

Iminopiperidine scaffolds are heterocyclic cores that feature a six-membered ring containing one nitrogen atom and an imine functional group. These structures are significant in modern organic chemistry for several reasons. Firstly, the piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of an imine group, along with other functionalities like a cyano group, provides reactive handles for further chemical transformations, making these scaffolds valuable intermediates in synthetic chemistry. clockss.orgnih.gov

The synthesis of diverse and complex molecular frameworks is a central theme in drug discovery and probe development. nih.gov Iminopiperidine scaffolds contribute to this diversity by serving as precursors to a wide range of substituted piperidines and other heterocyclic systems. For instance, chiral 4-iminopiperidines have been utilized in the diastereoselective synthesis of 3-substituted cis- and trans-4-aminopiperidines, which are known precursors to potent anilidopiperidine analgesics. researchgate.net This highlights the role of the iminopiperidine moiety in establishing stereochemistry in the final molecule.

Furthermore, the reactivity of the imine and the adjacent cyano group in structures like 3-cyano-4-iminopiperidine allows for a variety of chemical manipulations. These can include reductions, cycloadditions, and rearrangements to generate novel molecular architectures. The strain inherent in some cyclic systems containing imines can also be a driving force for ring-expansion reactions, providing access to larger heterocyclic rings like azepanes. clockss.org The strategic use of such scaffolds enables chemists to build molecular complexity efficiently, a key goal in contemporary organic synthesis. nih.gov The development of synthetic routes to these scaffolds is often a crucial step in accessing novel chemical entities with potential biological activity. nih.gov

Overview of the Research Landscape of this compound

The research concerning this compound has primarily focused on its synthesis and its utility as a synthetic intermediate. The compound, with the chemical formula C₆H₉N₃, is a key precursor in the preparation of other functionalized piperidines. scribd.comscbt.com

A notable synthesis of this compound involves the cyclization of bis-(β-cyanoethyl)-amine. scribd.com This reaction can be catalyzed by sodium, sodium amide, or sodium alcoholates. The process is typically followed by hydrolysis of the resulting this compound to yield 3-cyano-4-piperidone (B91173). scribd.com This two-step process from a readily available starting material provides an efficient route to these valuable piperidone derivatives.

The experimental procedure for the synthesis of this compound involves reacting bis-(β-cyanoethyl)-amine in a solvent like dioxane in the presence of sodium and a metal carrier such as naphthalene (B1677914). scribd.com This method has been reported to produce the intermediate in good yield.

Beyond its role as a precursor to 3-cyano-4-piperidone, this compound has been implicated in the synthesis of more complex heterocyclic structures. For example, it has been used in reactions to create coumarin (B35378) derivatives, demonstrating its versatility as a building block in the construction of diverse molecular frameworks. iosrjournals.org The presence of both a cyano and an imino group offers multiple reaction sites for chemists to exploit in the elaboration of the piperidine core.

Structure

3D Structure

Properties

IUPAC Name |

4-iminopiperidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-3-5-4-9-2-1-6(5)8/h5,8-9H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDAIIMFNFQFTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1=N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00303326 | |

| Record name | 4-Iminopiperidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20373-91-5 | |

| Record name | 20373-91-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Iminopiperidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Cyano 4 Iminopiperidine and Its Derivatives

Historical and Seminal Preparative Routes to Iminopiperidine Systems

The foundational syntheses of iminopiperidine systems were rooted in classical cyclization chemistry, often facing challenges related to yield, purification, and substrate scope.

Early Reported Synthetic Approaches and Challenges

One of the earliest and most direct routes to the 3-cyano-4-iminopiperidine core was reported in 1947 by Bachman and Barker. scribd.com Their approach involved the base-catalyzed intramolecular cyclization of di-(β-cyanoethyl)-amine. This reaction, a variation of the Thorpe-Ziegler reaction, proceeds by treating the acyclic dinitrile precursor with a strong base such as sodium metal, sodium amide, or sodium alcoholates in a solvent like dioxane. scribd.com The process first yields the intermediate this compound, which can then be hydrolyzed to produce 3-cyano-4-piperidone (B91173) in good yields (around 70%). scribd.com

A significant challenge noted in this early work was the difficulty in synthesizing N-unsubstituted piperidones, as the reactions were often less gratifying compared to their N-substituted counterparts. scribd.com The handling of strong bases like metallic sodium also posed experimental hurdles, necessitating the use of metal carriers such as naphthalene (B1677914) to improve dispersion and reactivity. scribd.com

Contemporary and Advanced Synthetic Strategies for this compound

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing the this compound framework and its derivatives. These strategies focus on improving atom economy, simplifying procedures, and allowing for greater molecular diversity.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a product containing substantial parts of all components, are highly efficient for building complex heterocyclic structures. nih.gov While a direct one-pot MCR for this compound is not prominently documented, MCRs are widely used to synthesize highly substituted 2-amino-3-cyanopyridine (B104079) and piperidine (B6355638) derivatives, which are structurally related.

For instance, an efficient one-pot, four-component reaction has been developed for synthesizing 2-amino-3-cyanopyridine derivatives. researchgate.net This method involves the condensation of an aromatic aldehyde, an alkyl ketone (like 4-amino/hydroxyacetophenone), malononitrile (B47326), and ammonium (B1175870) acetate. researchgate.net The reaction proceeds through a cascade of events including a Michael addition, cyclization, and aromatization. researchgate.net Such strategies highlight the power of MCRs to rapidly generate molecular complexity from simple starting materials. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are also powerful tools for creating peptide-like scaffolds and other complex molecules, demonstrating the versatility of MCRs in heterocyclic synthesis. mdpi.comresearchgate.net

Table 1: Examples of Multi-Component Reactions for Synthesis of Related Cyanopyridines

| Reaction Type | Reactants | Key Features | Product Class |

| Four-Component Reaction | Aromatic Aldehyde, Alkyl Ketone, Malononitrile, Ammonium Acetate | One-pot synthesis, good yields, creates highly substituted ring. | 2-Amino-3-cyanopyridines researchgate.net |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Forms α-acylamino amides, highly versatile for creating diversity. | Dipeptide Scaffolds nih.govmdpi.com |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 eq. β-keto ester, Ammonia | Pseudo four-component reaction, classic route to dihydropyridines. | Dihydropyridines nih.gov |

Cyclization Reactions for Piperidine Ring Formation

The formation of the piperidine ring remains a cornerstone of synthetic strategies. Modern cyclization methods offer improved control and milder conditions compared to historical approaches. The foundational synthesis of this compound itself is a prime example of a cyclization reaction, specifically the base-catalyzed condensation of di-(β-cyanoethyl)-amine. scribd.com

Contemporary methods often employ metal catalysts or proceed via different mechanistic pathways to achieve ring closure. nih.gov For example, intramolecular hydroamination, where an amine adds across a tethered alkene or alkyne, is a powerful method for forming the piperidine ring. organic-chemistry.org Other advanced strategies include radical-mediated cyclizations and transition-metal-catalyzed annulations that construct the six-membered ring system with high efficiency. nih.govajchem-a.com The synthesis of related cyanopiperidines often involves the dehydration of piperidine-4-carboxamide (isonipecotamide) using reagents like phosphorus oxychloride or thionyl chloride, followed by workup to yield the cyanopiperidine core. google.com

Intramolecular Cyclization and Annulation Techniques

Intramolecular cyclizations and annulation reactions are highly effective for constructing the piperidine skeleton, as they offer a high degree of stereochemical and regiochemical control. The Thorpe-Ziegler reaction used in the seminal synthesis of this compound is a classic example of an intramolecular cyclization driven by the formation of an enamine intermediate from a dinitrile precursor. scribd.com

More recent techniques leverage different functional groups and catalysts. For instance, metal-free activation of N-cyano groups using halogenated anhydrides can promote intramolecular cyclization under mild conditions, forming heterocyclic systems. nih.gov Annulation strategies, which involve the formation of a ring onto a pre-existing structure, have also been developed. Gold-catalyzed annulation procedures can assemble highly substituted piperidines from components like N-allenamides and oxime ethers. ajchem-a.com Furthermore, intramolecular cycloadditions, such as those involving nitrones, provide a stereoselective route to functionalized piperidones that can serve as precursors to target molecules.

Table 2: Comparison of Intramolecular Cyclization Techniques

| Technique | Precursor Type | Key Reagent/Catalyst | Mechanism |

| Thorpe-Ziegler Cyclization | Acyclic Dinitrile | Strong Base (e.g., NaNH2) | Intramolecular nucleophilic attack of a carbanion on a nitrile. scribd.com |

| N-Cyano Group Activation | N-Cyano Sulfoximine | Halogenated Anhydride (e.g., TFAA) | Electrophilic activation of the cyano group followed by intramolecular attack. nih.gov |

| Gold-Catalyzed Annulation | N-Allenamide + Oxime Ether | Gold Catalyst | Coordination and activation of π-systems to facilitate ring formation. ajchem-a.com |

| Radical Cyclization | Linear Amino-aldehydes | Cobalt(II) Catalyst | Radical-initiated intramolecular ring closure. nih.gov |

Chemo- and Regioselective Synthesis

Achieving chemo- and regioselectivity is crucial when synthesizing complex molecules with multiple functional groups. Chemoselectivity allows a reagent to react with one functional group in preference to another, while regioselectivity controls the position at which a reaction occurs.

In the context of piperidine synthesis, selective hydrogenation of a pyridine (B92270) ring is a common chemoselective transformation. nih.govresearchgate.net Catalysts can be chosen to reduce the pyridine ring while leaving other functional groups, such as aromatic rings or esters, intact. nih.gov Nickel-catalyzed 1,4-diboration of 1,2-dihydropyridines is an example of a highly regioselective reaction, providing exclusive 1,4-addition. acs.org The resulting products can then undergo further regioselective cross-coupling reactions to install substituents at specific positions on the piperidine ring. acs.org The development of chemo-enzymatic methods, which combine chemical synthesis with biocatalysis, offers another powerful approach to achieving high selectivity in the synthesis of chiral piperidines. nih.gov

Green Chemistry Approaches in Heterocycle Synthesis

The principles of green chemistry, which advocate for the reduction of hazardous substances and waste, are increasingly influencing the synthesis of heterocyclic compounds. nih.gov For scaffolds like this compound, these approaches aim to improve efficiency and minimize environmental impact. Methodologies such as microwave-assisted synthesis, the use of environmentally benign solvents or solvent-free conditions, and biocatalysis are central to this effort. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a significant green technique. By directly heating the reaction mixture, microwaves can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating methods. Another cornerstone of green heterocycle synthesis is the move towards solvent-free reactions or the use of greener solvents like water, ethanol, or ionic liquids. Eliminating volatile organic compounds (VOCs) not only prevents pollution but also simplifies purification processes and reduces costs.

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in product separation and catalyst recycling, aligning with green chemistry's goal of waste minimization. nih.gov These catalysts, often based on solid supports, can be easily filtered off at the end of a reaction, preventing metal contamination of the product and allowing for their reuse.

Table 1: Comparison of Green Chemistry Techniques in Heterocycle Synthesis

| Technique | Advantages | Disadvantages |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, Improved yields, Higher product purity | Requires specialized equipment, Potential for localized overheating |

| Solvent-Free Reactions | Reduced waste, Lower cost, Eliminates toxic solvent use | Limited to certain reaction types, Potential for high viscosity issues |

| Biocatalysis | High selectivity, Mild reaction conditions, Environmentally benign | Enzymes can be sensitive to conditions, Substrate scope may be limited |

| Heterogeneous Catalysis | Easy catalyst separation, Catalyst can be recycled, Reduced product contamination | Can have lower activity than homogeneous catalysts, Mass transfer limitations |

Advanced Catalytic Methods for Iminopiperidine Synthesis

The synthesis of the iminopiperidine core relies heavily on advanced catalytic methods that facilitate efficient bond formation and cyclization. Transition-metal catalysis, particularly with palladium (Pd), rhodium (Rh), and iridium (Ir), has been instrumental in developing routes to substituted piperidines. organic-chemistry.orgnih.gov For instance, catalytic hydrogenation of substituted pyridine precursors is a common strategy to access the piperidine ring. organic-chemistry.org Catalysts like rhodium on carbon (Rh/C) can achieve complete hydrogenation of the aromatic ring under relatively mild conditions. organic-chemistry.org

Another powerful strategy is the catalytic cyclization of aminoalkenes or aminoalcohols. organic-chemistry.org Wacker-type aerobic oxidative cyclization, catalyzed by palladium complexes, can form various six-membered nitrogen heterocycles from appropriate alkene precursors. organic-chemistry.org Furthermore, "hydrogen borrowing" or "transfer hydrogenation" cascades catalyzed by iridium complexes allow for the synthesis of substituted piperidines from diols and amines, forming two new C-N bonds in a single, atom-economical process. nih.gov While these methods are broadly applied to piperidines, their adaptation for the direct synthesis of the 4-iminopiperidine structure, particularly with the 3-cyano substituent, requires careful selection of catalysts and conditions to avoid side reactions like imine reduction or cyano group hydrolysis.

Synthesis of Precursor and Analogous Iminopiperidine Systems

Preparation of Functionalized Piperidin-4-ones

Functionalized piperidin-4-ones are crucial precursors for this compound, as the ketone functionality serves as a handle for conversion to the imine. The synthesis of these piperidinones is a well-established field, with the Mannich condensation being a classic and widely used method. chemrevlett.com This reaction typically involves the condensation of an aldehyde, a primary amine or ammonia, and two equivalents of a ketone. chemrevlett.com

More contemporary methods focus on improving efficiency and stereocontrol. One-pot, multi-component reactions have been developed to generate highly substituted piperidin-4-ones. For example, a four-component condensation involving an aldehyde, an amine, an acetoacetate (B1235776) derivative, and an additional component can yield complex piperidone structures in a single step. researchgate.net These methods offer significant advantages in terms of operational simplicity and the ability to rapidly build molecular diversity. ijpsr.com

Table 2: Selected Synthetic Methods for Piperidin-4-ones

| Method | Description | Key Features |

|---|---|---|

| Mannich Condensation | Condensation of an aldehyde, amine, and a ketone (e.g., ethyl methyl ketone). chemrevlett.com | Classic, versatile, widely applicable. |

| Dieckmann Cyclization | Intramolecular condensation of a diester to form a β-keto ester, followed by hydrolysis and decarboxylation. | Forms the piperidone ring via C-C bond formation. |

| Multi-component Reactions | One-pot synthesis combining three or more starting materials. researchgate.netnih.gov | High efficiency, builds complexity rapidly. |

| Aza-Diels-Alder Reaction | Cycloaddition reaction between an imine (dienophile) and a diene. | Forms the ring with potential for high stereocontrol. |

Routes to 3-Cyano-Substituted Heterocycles

The introduction of a cyano group at the 3-position of a heterocyclic ring is a key synthetic challenge. For pyridine-based precursors, ammoxidation of a methyl group at the 3-position (3-picoline) over a vanadium-based catalyst is a common industrial method to produce 3-cyanopyridine (B1664610) (nicotinonitrile). nih.gov Another route involves the reaction of β-keto nitriles with sulfur and an amine (Gewald reaction) or condensation of chalcones with cyanothioacetamide to yield 3-cyanopyridine-2-thiones, which can be further modified. researchgate.net

For non-aromatic heterocycles, the cyano group is often introduced via nucleophilic substitution with cyanide salts or through reactions involving cyanating agents like trimethylsilyl (B98337) cyanide. mdpi.com The Knoevenagel condensation of a ketone with a malononitrile derivative can also be a viable route to introduce the cyano group adjacent to a carbonyl, which can then be incorporated into a heterocyclic system. mdpi.com For instance, reacting an aromatic aldehyde with methyl cyanoacetate (B8463686) can produce a cyano-substituted alkene, a versatile intermediate for further cyclization reactions. mdpi.com

Synthesis of Spirocyclic Iminopiperidine Derivatives

Spirocyclic piperidines, where the piperidine ring is part of a spiro system, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. pharmablock.com The synthesis of these complex scaffolds often involves intramolecular cyclization strategies or multi-component reactions designed to build the spirocyclic core. bepls.comnih.gov

A common approach starts with a pre-formed cyclic ketone, which is then used to construct the piperidine ring. For example, a Strecker reaction on a cyclic ketone like 1-benzyl piperidin-4-one, using an amine and a cyanide source, can generate an α-amino nitrile, a key intermediate for building an adjacent spiro-fused ring. mdpi.com Radical cyclization has also emerged as a powerful tool. Photoredox catalysis can be used to generate an aryl radical from a linear aryl halide precursor, which then undergoes a regioselective cyclization onto a tethered alkene to form the spiropiperidine core. nih.gov These methods provide access to a wide array of complex spiro-fused heterocycles under mild conditions. nih.gov

Challenges and Innovations in Scalable Synthesis of this compound

Transitioning the synthesis of a complex heterocycle like this compound from the laboratory to an industrial scale presents significant challenges. pharmtech.com Key issues include ensuring batch-to-batch consistency, controlling impurities, managing the cost and supply of raw materials, and developing safe and environmentally sustainable processes. pmarketresearch.com For piperidine derivatives, even trace amounts of byproducts can compromise the quality of the final product, necessitating costly and complex purification protocols. pmarketresearch.com The hygroscopic nature of many amine intermediates also requires stringent environmental controls during storage and handling to prevent degradation. pmarketresearch.com

Innovations in process chemistry are crucial for overcoming these hurdles. The adoption of Quality by Design (QbD) principles and Process Analytical Technology (PAT) helps in understanding and controlling critical process parameters to ensure consistent product quality. pmarketresearch.com A major technological innovation is the shift from batch processing to continuous flow chemistry. Flow reactors offer superior heat and mass transfer, improved safety for handling hazardous reagents or reactive intermediates, and the potential for more consistent product quality. imperial.ac.ukacs.org The electroreductive cyclization of imines in a flow microreactor, for example, has been shown to produce piperidine derivatives on a preparative scale with higher yields compared to conventional batch methods. researchgate.net Such continuous manufacturing processes represent a significant step forward in the efficient, safe, and scalable synthesis of complex pharmaceutical intermediates. acs.org

Mechanistic Investigations of Reactions Involving 3 Cyano 4 Iminopiperidine

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways for 3-cyano-4-iminopiperidine would likely involve both experimental and computational approaches. Theoretical calculations, such as Density Functional Theory (DFT), would be instrumental in mapping the potential energy surfaces of its reactions. These calculations could predict the geometries of transition states, which are the highest energy points along a reaction coordinate, connecting reactants to intermediates and products.

For instance, in reactions involving nucleophilic attack at the imine carbon, DFT calculations could model the approach of the nucleophile and the subsequent changes in bond lengths and angles leading to the formation of a tetrahedral intermediate. The transition state for this process would feature a partially formed bond between the nucleophile and the imine carbon and a partial negative charge developing on the imine nitrogen.

Similarly, for reactions involving the cyano group, such as hydrolysis or reduction, computational studies could elucidate the transition states for the initial attack of a reagent and subsequent transformation of the nitrile functionality. The complex interplay between the cyano and imine groups could lead to unique, low-energy transition states for cyclization or rearrangement reactions, which would be a key area of investigation.

Role of Intermediates in this compound Transformations

Intermediates are transient species formed during a chemical reaction that are more stable than transition states but less stable than the final products. In the transformations of this compound, several types of intermediates can be postulated.

Tetrahedral Intermediates: As mentioned, nucleophilic addition to the imine double bond would proceed through a tetrahedral intermediate. The stability and fate of this intermediate would be crucial in determining the reaction outcome. It could be protonated to form a stable addition product or could be involved in subsequent ring-opening or rearrangement steps.

Tautomeric Intermediates: The iminopiperidine moiety can exist in tautomeric forms, such as the corresponding enamine. The equilibrium between these tautomers would be influenced by solvent and pH. These different tautomers could exhibit distinct reactivity, and their intermediacy could open up different reaction channels. For example, the enamine tautomer could undergo electrophilic attack at the carbon-carbon double bond.

Anionic and Cationic Intermediates: Deprotonation of the piperidine (B6355638) nitrogen or the carbon alpha to the cyano group could generate anionic intermediates. These intermediates would be highly reactive towards electrophiles. Conversely, protonation of the imine or piperidine nitrogen would generate cationic intermediates, activating the molecule for nucleophilic attack.

The isolation or spectroscopic detection (e.g., by low-temperature NMR) of these intermediates would provide strong evidence for proposed reaction mechanisms.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for understanding the sequence of elementary steps in a reaction mechanism and for determining the rate-limiting step. For reactions involving this compound, the reaction rate could be monitored by techniques such as UV-Vis spectroscopy, NMR spectroscopy, or chromatography.

By systematically varying the concentrations of reactants and catalysts, the order of the reaction with respect to each species could be determined. This information is used to formulate a rate law, which is a mathematical expression that describes the relationship between the reaction rate and the concentrations of the chemical species involved.

For example, a kinetic study of the hydrolysis of the imine group could reveal whether the reaction is acid-catalyzed or base-catalyzed and would provide the corresponding rate constants. The determination of activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), from temperature-dependent kinetic studies would offer deeper insights into the nature of the transition state.

A hypothetical rate law for a reaction might be: Rate = k[this compound]^a [Reagent]^b

Where 'k' is the rate constant, and 'a' and 'b' are the reaction orders.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | [this compound] (M) | [Reagent] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁴ |

This is a hypothetical data table for illustrative purposes.

Influence of Reaction Conditions on Mechanism

Reaction conditions play a critical role in dictating the operative reaction mechanism and, consequently, the product distribution. Key factors include solvent, temperature, pH, and the presence of catalysts.

Solvent Effects: The polarity and protic/aprotic nature of the solvent can significantly influence reaction rates and pathways. Polar protic solvents can stabilize charged intermediates and transition states through hydrogen bonding, potentially favoring ionic mechanisms. Nonpolar aprotic solvents might favor concerted or radical pathways.

Temperature Effects: Temperature affects the reaction rate as described by the Arrhenius equation. Moreover, temperature can influence the selectivity of a reaction. In cases where a reaction can proceed through two different pathways leading to a kinetic and a thermodynamic product, lower temperatures often favor the formation of the kinetic product (the one formed faster), while higher temperatures can allow for equilibration to the more stable thermodynamic product.

pH and Catalysis: The pH of the reaction medium can dramatically alter the protonation state of this compound and other reactants. Acid catalysis can proceed by protonating the imine nitrogen, making the imine carbon more electrophilic. Base catalysis might involve the deprotonation of a nucleophile, increasing its reactivity. The choice of catalyst (e.g., Lewis acids, organocatalysts) can open up entirely new reaction pathways by activating the substrate in a specific manner.

Table 2: Potential Influence of Reaction Conditions on Product Formation

| Condition | Effect on Mechanism | Likely Product Type |

| Low Temperature | Favors kinetic control | Product of the faster reaction pathway |

| High Temperature | Favors thermodynamic control | Most stable product |

| Acidic (low pH) | Protonation of imine/piperidine N | Products from enhanced electrophilicity |

| Basic (high pH) | Deprotonation of nucleophile/substrate | Products from enhanced nucleophilicity |

| Polar Protic Solvent | Stabilization of charged species | Products from ionic pathways |

| Nonpolar Aprotic Solvent | Less stabilization of charged species | Products from concerted or radical pathways |

This table presents generalized potential effects and would need to be confirmed by specific experimental studies on this compound.

Reactivity and Transformation Pathways of 3 Cyano 4 Iminopiperidine

Nucleophilic and Electrophilic Reactivity of the Imino Group

The imino group (C=N) is a key reactive center in 3-cyano-4-iminopiperidine, behaving as an electrophile at the carbon atom and a nucleophile at the nitrogen atom. The carbon-nitrogen double bond is susceptible to nucleophilic addition, a reaction pathway analogous to that of ketones. A primary example of this reactivity is the hydrolysis of the imino group to form the corresponding 4-oxo derivative, 3-cyano-4-piperidone (B91173). scribd.com This transformation proceeds via the nucleophilic attack of water on the imino carbon.

The nitrogen atom of the imino group possesses a lone pair of electrons, allowing it to act as a base or a nucleophile. Protonation of the imino nitrogen under acidic conditions enhances the electrophilicity of the imino carbon, making it more susceptible to attack by weak nucleophiles. This activation is a common strategy in imine chemistry to facilitate addition reactions.

Transformations Involving the Cyano Moiety

The cyano (nitrile) group is one of the most versatile functionalities in organic synthesis, capable of undergoing a wide array of transformations. researchgate.net This versatility allows for significant molecular diversification starting from this compound.

Common transformations of the cyano group include:

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or an amide.

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using powerful reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. researchgate.netresearchgate.net

Cycloaddition Reactions: The carbon-nitrogen triple bond can participate as a 2π component in pericyclic reactions. For instance, unactivated cyano groups can function as dienophiles in intramolecular Diels-Alder reactions to form new heterocyclic systems. nih.gov

Nucleophilic Addition: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.

Decyanation: The cyano group can be completely removed and replaced with a hydrogen atom through reductive cleavage, often catalyzed by transition metals like rhodium. organic-chemistry.org This allows the cyano group to be used as a removable activating or directing group during a synthesis.

In certain heterocyclic systems, the cyano group can also act as a leaving group in nucleophilic aromatic substitution reactions, although this is less common for a saturated ring system like piperidine (B6355638). researchgate.net

Ring Transformations and Rearrangement Reactions

While specific ring transformations starting directly from this compound are not extensively documented, the functional groups present allow for potential rearrangement pathways. The combination of an amino-like moiety (the piperidine nitrogen) and a nitrile suggests the possibility of participating in reactions analogous to the Friedländer annulation under specific conditions. In a Friedländer-type synthesis, an o-aminoaryl nitrile can react with a ketone to form a substituted quinoline. researchgate.net By analogy, if this compound were incorporated into a larger structure with appropriate positioning of reactive partners, its core functional groups could facilitate the construction of fused heterocyclic systems.

Derivatization Reactions of the Piperidine Ring System

Functionalization at Nitrogen

The secondary amine within the piperidine ring is a nucleophilic site readily available for functionalization. Standard amine chemistry can be applied to introduce a wide variety of substituents, thereby modifying the compound's steric and electronic properties. Common N-functionalization reactions include:

N-Alkylation: Reaction with alkyl halides to introduce alkyl groups.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Arylation: Coupling with aryl halides, often under palladium or copper catalysis.

N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Protection: The nitrogen can be protected with common protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to prevent its reaction in subsequent synthetic steps. nih.gov

Functionalization at Carbon Centers

Direct functionalization of the C-H bonds of the piperidine ring is a powerful strategy for derivatization. The position of functionalization can often be controlled by the choice of catalyst and the protecting group on the nitrogen atom. nih.govresearchgate.net

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been successfully employed for the site-selective functionalization of piperidine derivatives. nih.govnih.gov For example, using an N-Boc protecting group with a specific rhodium catalyst can direct functionalization to the C2 position. nih.gov Changing the catalyst and protecting group can shift the selectivity to other positions, such as C4. nih.gov

Furthermore, photoredox catalysis has emerged as a method for the α-amino C–H arylation of piperidine derivatives. nih.govchemrxiv.org This reaction typically proceeds via the formation of an α-amino radical at the C2 position, which then couples with an electron-deficient arene.

| Reaction Type | Position of Functionalization | Catalyst System | Key Features |

|---|---|---|---|

| Rhodium-Catalyzed C-H Insertion | C2 | Rh₂(R-TCPTAD)₄ with N-Boc group | Site-selective introduction of arylacetate groups. nih.gov |

| Rhodium-Catalyzed C-H Insertion | C4 | Rh₂(S-2-Cl-5-BrTPCP)₄ with N-α-oxoarylacetyl group | Catalyst and directing group control regioselectivity. nih.gov |

| Photoredox-Catalyzed Arylation | C2 | Ir(ppy)₃ (photocatalyst) | Couples α-amino C-H bond with electron-deficient cyanoarenes. nih.gov |

Hydrogenation and Reduction Reactions

This compound possesses two functional groups that are susceptible to hydrogenation and reduction: the imino group and the cyano group. The outcome of the reduction depends on the reagents and conditions employed.

Advanced Spectroscopic Characterization and Elucidation of 3 Cyano 4 Iminopiperidine

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in 3-Cyano-4-iminopiperidine and to gain insights into its molecular structure. wikipedia.org

The IR and Raman spectra are expected to show characteristic absorption bands for the nitrile (C≡N), imine (C=N), amine (N-H), and various C-H and C-C bonds within the piperidine (B6355638) ring.

Nitrile (C≡N) Stretching: A sharp and intense absorption band is expected in the region of 2220-2260 cm⁻¹ in the IR spectrum, which is characteristic of the C≡N triple bond stretch. libretexts.orgspectroscopyonline.com This band is also typically observed in the Raman spectrum. acs.orgresearchgate.net

Imine (C=N) Stretching: The C=N stretching vibration is expected to appear in the 1640-1690 cm⁻¹ region. researchgate.net This band can sometimes be of medium to weak intensity in the IR spectrum but may show a strong signal in the Raman spectrum.

N-H Stretching: The stretching vibrations of the piperidine N-H and the imine N-H groups are expected in the broad region of 3200-3500 cm⁻¹. The broadening is a result of hydrogen bonding.

C-H Stretching: The aliphatic C-H stretching vibrations of the CH₂ and CH groups of the piperidine ring will appear in the 2800-3000 cm⁻¹ region.

N-H and C-H Bending: Bending vibrations (scissoring, wagging) for the N-H and C-H bonds are expected in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy is particularly useful for observing the more symmetric and less polar bonds, providing complementary information to IR spectroscopy. s-a-s.org The C=N and C≡N stretching vibrations are typically strong in Raman spectra, making it a valuable technique for confirming these functional groups. acs.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H (amine/imine) | Stretching | 3200 - 3500 (broad) | 3200 - 3500 |

| C-H (aliphatic) | Stretching | 2800 - 3000 | 2800 - 3000 |

| C≡N (nitrile) | Stretching | 2220 - 2260 (sharp, strong) | 2220 - 2260 (strong) |

| C=N (imine) | Stretching | 1640 - 1690 | 1640 - 1690 (strong) |

| N-H | Bending | 1550 - 1650 | |

| C-H | Bending | 1350 - 1470 |

Note: These are typical frequency ranges and can be influenced by the molecular environment and hydrogen bonding.

Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through the analysis of fragmentation patterns. For this compound, techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) are employed to generate gas-phase ions that are subsequently analyzed.

The high-resolution mass spectrum would confirm the molecular formula of this compound (C₆H₉N₃), with the protonated molecule [M+H]⁺ exhibiting a specific mass-to-charge ratio (m/z). The fragmentation of cyclic amines and imines typically follows predictable pathways, including α-cleavage and ring cleavage. whitman.edu

A plausible fragmentation pathway for this compound under mass spectrometric conditions would likely involve initial cleavage adjacent to the amine or imine functionalities. Key fragmentation steps could include:

Loss of HCN: A characteristic fragmentation for nitriles, leading to a significant fragment ion.

Ring Opening: Cleavage of the piperidine ring, initiated by the charge on a nitrogen atom, can lead to a series of daughter ions.

α-Cleavage: The breaking of the C-C bond adjacent to the nitrogen atom is a common fragmentation route for cyclic amines, resulting in a stable radical cation. whitman.edu

The analysis of these fragmentation patterns allows for the piecing together of the molecular structure, confirming the presence of the cyano group and the iminopiperidine core.

Table 1: Postulated Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Postulated Structure/Loss | m/z (Theoretical) |

|---|---|---|

| [M+H]⁺ | Protonated Molecule | 124.0875 |

| [M-HCN]⁺ | Loss of Hydrogen Cyanide | 97.0769 |

| [M-NH₃]⁺ | Loss of Ammonia | 107.0793 |

| C₅H₇N₂⁺ | Result of Ring Cleavage | 95.0609 |

Note: This table is predictive and based on general fragmentation patterns of similar compounds. Actual experimental values may vary.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound, including absolute stereochemistry and conformational details. By diffracting X-rays off a single crystal of a suitable salt or derivative of this compound, a detailed electron density map can be generated, revealing the precise spatial arrangement of atoms.

This technique would unequivocally establish:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the geometry of the piperidine ring and the cyano and imino substituents.

Conformation: The preferred conformation of the six-membered piperidine ring (e.g., chair, boat, or twist-boat) in the solid state. Piperidine rings typically adopt a chair conformation. ebi.ac.uk

Intermolecular Interactions: The analysis of the crystal packing reveals non-covalent interactions such as hydrogen bonding (e.g., between the N-H of the piperidine ring and the nitrogen of the cyano or imino group of an adjacent molecule) and van der Waals forces, which govern the macroscopic properties of the solid.

While specific crystallographic data for this compound is not publicly available, data from related cyano-substituted heterocyclic compounds can provide expected values. For instance, the C≡N bond length is typically around 1.14 Å, and the C-C≡N moiety is generally linear. mdpi.com

Table 2: Representative Crystallographic Data for a Cyano-Substituted Heterocycle

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.1974 |

| b (Å) | 10.6696 |

| c (Å) | 12.9766 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1133.5 |

Note: This data is for N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide and serves as an illustrative example of the type of data obtained from an X-ray crystallographic study. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum of this compound is expected to be dominated by the chromophore formed by the C=N double bond in conjugation with the cyano group (C≡N). This α,β-unsaturated imine system gives rise to characteristic electronic transitions.

The primary electronic transitions anticipated are:

π → π* transition: This high-energy transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. It is expected to result in a strong absorption band in the UV region. For α,β-unsaturated imines, these transitions are typically observed in the 200-270 nm range.

n → π* transition: This lower-energy transition involves the excitation of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital. This transition is symmetry-forbidden and results in a weaker absorption band at a longer wavelength, potentially on the edge of the visible region.

The position and intensity of these absorption bands can be influenced by the solvent polarity. Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption maxima (λmax).

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition | Expected λmax Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 220 - 260 | High |

Note: This data is predictive, based on the electronic properties of α,β-unsaturated imines and nitriles. nih.govnih.gov The exact values would need to be determined experimentally.

Other Advanced Spectroscopic Techniques in Chemical Analysis

While mass spectrometry, X-ray crystallography, and UV-Vis spectroscopy are primary techniques, a comprehensive characterization of this compound would also employ other advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework of the molecule. Chemical shifts, coupling constants, and two-dimensional techniques (like COSY and HSQC) would confirm the connectivity of all atoms within the piperidine ring and the positions of the substituents.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic vibrational frequencies would be observed for the N-H stretch of the piperidine amine, the C≡N stretch of the cyano group (typically around 2210-2260 cm⁻¹), and the C=N stretch of the imine group (around 1640-1690 cm⁻¹).

Raman Spectroscopy: As a complementary technique to IR spectroscopy, Raman spectroscopy can also provide information about the vibrational modes of the molecule and is particularly useful for symmetric bonds that are weak in the IR spectrum.

Together, these advanced spectroscopic techniques provide a detailed and unambiguous characterization of the molecular structure, conformation, and electronic properties of this compound, which is crucial for its potential applications in various fields of chemical research.

Theoretical and Computational Chemistry Studies of 3 Cyano 4 Iminopiperidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. nih.govrsc.org By calculating the electron density, DFT can predict a wide range of molecular properties, from geometry to reaction energies. For 3-cyano-4-iminopiperidine, DFT calculations would be instrumental in understanding its fundamental electronic characteristics and predicting its chemical behavior.

HOMO-LUMO Analysis and Reactivity Descriptors

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

Table 1: Global Reactivity Descriptors from HOMO-LUMO Energies This table is illustrative of the parameters that would be calculated from a DFT analysis and does not represent actual data for this compound.

| Descriptor | Formula | Interpretation |

| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | The power to attract electrons. |

| Chemical Potential (μ) | μ = -(IP + EA) / 2 | The "escaping tendency" of electrons. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | A measure of the ability to accept electrons. nih.gov |

These descriptors would provide a quantitative basis for comparing the reactivity of this compound with other related piperidine (B6355638) derivatives. nih.govtandfonline.com

Electrostatic Potential (ESP) Mapping

An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for visualizing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an ESP map, negative potential (typically colored red) indicates areas with a surplus of electrons, which are susceptible to electrophilic attack, while positive potential (blue) indicates electron-deficient regions, prone to nucleophilic attack.

For this compound, an ESP map would likely show negative potential around the nitrogen atoms of the imino and cyano groups, highlighting them as primary sites for interaction with electrophiles. The hydrogen atoms attached to the piperidine ring would likely show positive potential.

Thermochemical Parameters and Reaction Energetics

DFT calculations can accurately predict various thermochemical parameters, providing insight into the stability and energetics of a molecule and its reactions. These parameters are crucial for understanding reaction mechanisms and predicting the feasibility of synthetic pathways.

Table 2: Key Thermochemical Parameters from DFT This table is illustrative and does not represent actual data for this compound.

| Parameter | Description |

| Heat of Formation (ΔHf) | The change in enthalpy during the formation of the compound from its constituent elements. |

| Gibbs Free Energy (G) | A measure of the thermodynamic potential, indicating the spontaneity of a process. |

| Enthalpy (H) | The total heat content of the system. |

| Entropy (S) | A measure of the disorder or randomness of the system. |

| Bond Dissociation Energy (BDE) | The energy required to break a specific bond homolytically. |

By calculating these parameters for reactants, transition states, and products, chemists can map out the energy profile of a reaction involving this compound, identifying the most likely reaction pathways.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govrsc.orgresearchgate.net An MD simulation would reveal the conformational flexibility of the this compound ring and how it interacts with its environment, such as solvent molecules or a biological receptor.

The piperidine ring can adopt various conformations, such as chair and boat forms. MD simulations would predict the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a protein, as the binding affinity can be highly dependent on the molecule's shape. Simulations would track the trajectory of each atom, providing a dynamic picture of the molecule's behavior and stability. nih.govrsc.org

Quantum-Chemical Calculations for Tautomeric Equilibria and Stability

This compound can exist in different tautomeric forms. Tautomers are isomers that differ only in the position of a proton and a double bond. The imino (=NH) group can potentially tautomerize to an amino (-NH2) group, creating an equilibrium between the imine and enamine forms.

Figure 1: Potential Tautomeric Equilibrium in this compound This figure illustrates the likely tautomers; the equilibrium position would need to be determined by calculation.

Quantum-chemical calculations, often using DFT, are employed to determine the relative stabilities of these tautomers. researchgate.netresearchgate.net By calculating the Gibbs free energy of each form, it is possible to predict which tautomer will be dominant under specific conditions (e.g., in the gas phase or in a particular solvent). nih.govresearchgate.netnih.govscispace.com The surrounding solvent can have a significant impact on tautomeric stability, and computational models can account for these effects. scispace.com Understanding the tautomeric preference is critical, as different tautomers can exhibit distinct chemical and biological activities.

Prediction of Spectroscopic Data (e.g., IR, NMR, UV-Vis)

Computational methods can predict spectroscopic data with a high degree of accuracy, which is invaluable for confirming the structure of a synthesized compound.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. For this compound, this would help assign the characteristic stretching frequencies for the C≡N (cyano), C=N (imine), and N-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific peaks to individual atoms.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands observed in a UV-Vis spectrum. This would help identify the wavelengths at which this compound absorbs light.

By comparing theoretically predicted spectra with experimental results, researchers can gain confidence in the identity and purity of the compound. nih.govrsc.org

Structure-Activity Relationship (SAR) Computational Modeling (focused on structural aspects)

Computational modeling serves as a powerful tool to elucidate the structure-activity relationships (SAR) of molecules derived from the this compound scaffold. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and molecular dynamics (MD) simulations provide detailed insights into how specific structural features influence the biological activity of these compounds. nih.govmdpi.com These studies are crucial for the rational design and optimization of new, more potent derivatives.

Three-dimensional QSAR (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are instrumental in understanding the physicochemical properties required for activity. nih.govnih.gov These models generate contour maps that visualize the regions where steric bulk, electrostatic charge, hydrophobicity, and hydrogen bonding potential can be modified to enhance biological efficacy. nih.gov For instance, in various inhibitor classes, CoMFA models have demonstrated high predictive ability, with conventional correlation coefficients (R²) often exceeding 0.9 and cross-validated correlation coefficients (q²) indicating good internal model validation. mdpi.comfrontiersin.org

Molecular docking simulations further clarify the SAR by predicting the binding orientation of this compound-based inhibitors within the active site of their target enzymes. nih.govmdpi.com These simulations identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues. nih.govresearchgate.net For example, docking studies on various piperidine derivatives have revealed the importance of the piperidine nitrogen in forming crucial hydrogen bonds or ionic interactions with acidic residues like aspartate in the target's binding pocket. nih.gov The cyano group, a key feature of the scaffold, often participates in critical hydrogen bonding or electrostatic interactions that anchor the inhibitor to the active site.

The stability of these interactions is often assessed using molecular dynamics (MD) simulations, which provide a dynamic view of the ligand-receptor complex over time. nih.govnih.gov MD simulations can confirm the stability of the binding pose predicted by docking and highlight the flexibility of both the ligand and the protein, offering a more realistic representation of their interaction. nih.gov

The insights gained from these computational models are summarized in the following tables, which detail the key structural features and their impact on activity as determined by various computational approaches.

Table 1: Key Structural Features and Their Influence on Activity from 3D-QSAR Models

| Structural Feature / Region | Favorable Modification (Predicted) | Unfavorable Modification (Predicted) | Rationale from Contour Maps |

| Piperidine Ring Substituents | Bulky, hydrophobic groups in specific vectors. | Steric hindrance in other regions. | CoMFA steric and hydrophobic maps indicate pockets accommodating large, non-polar groups, enhancing van der Waals interactions. frontiersin.orgmdpi.com |

| Imino/Amino Group | Hydrogen bond donors/acceptors. | Groups that disrupt planarity or charge distribution. | CoMSIA electrostatic and H-bond acceptor/donor maps highlight the importance of interactions with polar residues in the active site. nih.govnih.gov |

| Cyano Group | Maintained for its electrostatic properties. | Replacement with non-polar or bulky groups. | Electrostatic contour maps consistently show this region requires a negative potential for optimal interaction. frontiersin.org |

| Aromatic/Heterocyclic Appendages | Electron-withdrawing groups at specific positions. | Electron-donating groups at the same positions. | Electrostatic and hydrophobic fields suggest that modulating the electronic nature of appended rings can significantly alter binding affinity. mdpi.com |

Table 2: Predicted Molecular Interactions from Docking and MD Simulations

| Ligand Moiety | Interacting Residue (Example Target) | Type of Interaction | Computational Method | Significance |

| Piperidine Nitrogen (protonated) | Aspartic Acid (Asp), Glutamic Acid (Glu) | Hydrogen Bond, Ionic Interaction | Molecular Docking, MD Simulation | Anchors the ligand within the acidic S1/S2 pockets of target proteases. nih.gov |

| Cyano Group Nitrogen | Serine (Ser), Threonine (Thr), Glutamine (Gln) | Hydrogen Bond | Molecular Docking | Provides crucial directional interaction and specificity. mdpi.com |

| Imino Group | Backbone Carbonyl/Amide | Hydrogen Bond | Molecular Docking | Stabilizes the ligand in the binding cleft. nih.gov |

| Substituents on Piperidine Ring | Phenylalanine (Phe), Leucine (Leu), Valine (Val) | Hydrophobic, van der Waals | Molecular Docking, MD Simulation | Enhances binding affinity by occupying hydrophobic subpockets. researchgate.net |

These computational studies collectively provide a detailed roadmap for optimizing inhibitors based on the this compound scaffold. By identifying the precise structural requirements for potent activity, SAR modeling accelerates the discovery of new therapeutic agents. nih.govkcl.ac.uk

Stereochemical Control and Chiral Synthesis with 3 Cyano 4 Iminopiperidine Scaffolds

Diastereoselective Synthetic Strategies

Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. In the context of 3-cyano-4-iminopiperidine derivatives, this primarily involves controlling the relative stereochemistry of the cyano group at the C3 position and other substituents on the piperidine (B6355638) ring.

One notable strategy involves the diastereoselective functionalization of existing piperidine rings. For instance, photoredox-catalyzed α-amino C–H arylation has been employed for the highly diastereoselective introduction of aryl groups to substituted piperidines. nih.gov This method allows for the creation of complex piperidine derivatives with good yields and high diastereoselectivity. nih.gov The observed diastereomer ratios in such reactions often correspond to the thermodynamic ratio of the isomers, suggesting that the reaction may proceed through an epimerization process to favor the most stable diastereomer. nih.gov

Another approach focuses on the construction of the piperidine ring itself in a diastereoselective manner. For example, a facile method for the preparation of cis-3-methyl-4-aminopiperidine derivatives has been described, which proceeds via the regioselective ring opening of an N-benzyl-3-methyl-3,4-epoxi-piperidine intermediate. researchgate.net The stereochemistry of the final product is dictated by the stereochemistry of the epoxide ring and the nature of the ring-opening reaction. researchgate.net Such strategies, while not directly yielding the this compound core, provide valuable insights into controlling the relative stereochemistry of substituents at the C3 and C4 positions.

The synthesis of diastereoisomeric 3-methyl analogues of pethidine, which are 4-cyanopiperidine (B19701) derivatives, has also been achieved through the condensation of phenylacetonitrile (B145931) with derivatives of N-2-hydroxyethyl-2-hydroxypropylamine. rsc.org In this process, different isomeric forms of the intermediate 4-cyanopiperidines were isolated, and their configurations were established, highlighting the possibility of separating and characterizing diastereomers within this class of compounds. rsc.org

| Strategy | Key Features | Outcome |

| Photoredox Catalyzed α-Amino C–H Arylation | Utilizes a photoredox catalyst to functionalize the piperidine ring. | High diastereoselectivity in the arylation of substituted piperidines. nih.gov |

| Regioselective Epoxide Ring Opening | Construction of the piperidine ring from a chiral epoxide precursor. | Formation of specific diastereomers, such as cis-3,4-disubstituted piperidines. researchgate.net |

| Condensation Reactions | Building the piperidine ring through condensation of acyclic precursors. | Isolation and characterization of different diastereomeric intermediates. rsc.org |

Enantioselective Synthetic Methodologies

Enantioselective synthesis focuses on the preferential formation of one enantiomer over its mirror image. Accessing enantiomerically pure this compound derivatives is crucial, as different enantiomers can exhibit distinct biological activities.

A powerful approach for the asymmetric synthesis of chiral piperidines involves the radical-mediated δ C-H cyanation of acyclic amines. nih.gov This method utilizes a chiral copper catalyst to initiate and control an intramolecular hydrogen atom transfer (HAT) by an N-centered radical. nih.gov The subsequent cyanation step proceeds with high enantioselectivity, providing enantioenriched δ-amino nitriles that can be cyclized to form chiral piperidines. nih.gov This strategy offers a novel way to construct the chiral piperidine core with control over the absolute stereochemistry. nih.gov

Enzymatic methods also present an attractive route for enantioselective synthesis. The use of a transaminase catalyst has been reported for the asymmetric amination of 3-piperidone derivatives to prepare (R)-3-amino piperidine derivatives. google.com This biocatalytic approach offers high optical purity of the product under mild reaction conditions and is amenable to large-scale industrial applications. google.com The resulting chiral 3-aminopiperidines can serve as key intermediates for the synthesis of more complex chiral piperidine-containing molecules.

Furthermore, the enantioselective synthesis of various piperidine alkaloids has been achieved starting from a phenylglycinol-derived δ-lactam. nih.gov This method allows for the synthesis of both enantiomers of 2-alkylpiperidines and cis- and trans-2,6-dialkylpiperidines, demonstrating the versatility of using chiral building blocks to construct enantiomerically pure piperidine scaffolds. nih.gov

| Methodology | Catalyst/Reagent | Key Transformation | Enantiomeric Excess (ee) |

| Radical-Mediated δ C-H Cyanation | Chiral Copper Complex | Asymmetric cyanation of acyclic amines followed by cyclization. nih.gov | High |

| Enzymatic Asymmetric Amination | Transaminase | Asymmetric amination of 3-piperidone derivatives. google.com | High |

| Chiral Building Block Approach | Phenylglycinol-derived δ-lactam | Diastereoselective alkylations and subsequent transformations. nih.gov | High |

Control of Relative and Absolute Stereochemistry

The ultimate goal in the stereocontrolled synthesis of this compound derivatives is the ability to dictate both the relative and absolute stereochemistry of all chiral centers. This requires a combination of diastereoselective and enantioselective methods.

The control of relative stereochemistry is often achieved by directing the approach of a reagent to a specific face of the molecule. For instance, in the synthesis of cis-3-methyl-4-aminopiperidine derivatives, the stereochemical outcome is governed by the geometry of the starting epoxide. researchgate.net Similarly, in the photoredox-catalyzed arylation of piperidines, the inherent conformational preferences of the piperidine ring can influence the diastereoselectivity of the reaction. nih.gov

The control of absolute stereochemistry is typically achieved through the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. The enantioselective δ C-H cyanation reaction is a prime example of using a chiral catalyst to induce asymmetry. nih.gov The chiral ligand on the copper catalyst creates a chiral environment that favors the formation of one enantiomer over the other. nih.gov The enzymatic resolution of racemic mixtures or the use of enzymes to perform asymmetric transformations, such as the transaminase-catalyzed amination, are also powerful tools for establishing absolute stereochemistry. google.com

By strategically combining these approaches, it is possible to synthesize specific stereoisomers of this compound derivatives. For example, one could envision an enantioselective synthesis of a chiral 3-cyanopiperidone intermediate, followed by a diastereoselective introduction of a substituent at another position on the ring.

Conformational Analysis and Isomerism

The piperidine ring is not planar and can adopt several conformations, with the chair conformation being the most stable. The substituents on the ring can occupy either axial or equatorial positions. The conformational preferences of the this compound scaffold will be influenced by the nature and stereochemistry of the substituents.

The cyano group at the C3 position and the imino group at the C4 position introduce significant steric and electronic factors that will dictate the preferred conformation. In a chair conformation, a substituent is generally more stable in the equatorial position to minimize steric interactions. Therefore, it is likely that the 3-cyano group will preferentially occupy an equatorial position.

The presence of the C4-imino group introduces a planar sp²-hybridized carbon atom into the ring, which will distort the ideal chair conformation. The conformational analysis of such systems can be complex and may involve a dynamic equilibrium between different conformers, such as chair, boat, and twist-boat forms. Computational modeling, such as ab initio calculations, can be a valuable tool for investigating the conformational profile of substituted piperidines and predicting the most stable conformers. researchgate.net

Furthermore, the imine group itself can exist as (E) and (Z) isomers, adding another layer of isomerism to the system. The interconversion between these isomers, known as syn-anti isomerism, could be possible under certain conditions and may have implications for the biological activity of the molecule. The specific isomer present may be influenced by the electronic and steric nature of the substituents on the imine nitrogen.

Derivatization Strategies and Functionalization of the 3 Cyano 4 Iminopiperidine Core

Introduction of Substituents at the Piperidine (B6355638) Ring

The piperidine ring of 3-Cyano-4-iminopiperidine presents opportunities for substitution, primarily at the ring nitrogen and potentially at the carbon atoms. N-substitution is a common strategy to introduce molecular diversity. The secondary amine of the piperidine ring can be readily functionalized through standard reactions such as N-alkylation, N-arylation, and acylation.

A notable strategy for modifying the piperidine backbone is the introduction of spirocyclic systems. For instance, a spiro cyclopropyl ring can be incorporated adjacent to the amine, a modification that can enhance hydrophobic interactions in biological contexts. beilstein-journals.org The synthesis of such derivatives often involves a multi-step sequence, starting with the protection of the piperidine nitrogen, followed by the construction of the spirocycle, and concluding with deprotection. beilstein-journals.org

Table 1: Selected Strategies for Piperidine Ring Functionalization

| Reaction Type | Reagents and Conditions | Outcome |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., R-X), Base (e.g., K₂CO₃) | Introduction of an alkyl group at the ring nitrogen. |

| N-Acylation | Acyl chloride (e.g., RCOCl), Base (e.g., Et₃N) | Formation of an N-acylpiperidine derivative. |

These modifications are pivotal in medicinal chemistry for exploring structure-activity relationships, as substituents on the piperidine ring can significantly influence binding affinity to biological targets. beilstein-journals.org

Modifications of the Imino Functional Group

The imino (=NH) group is a key functional handle that can undergo several important chemical transformations. As a polar and reactive moiety, it can be targeted for reduction, hydrolysis, or conversion to other nitrogen-containing functional groups. These reactions alter the electronic and steric properties at the C4 position of the piperidine ring.

Reduction: The imino group can be readily reduced to a primary amine using various reducing agents, such as sodium borohydride (NaBH₄) or catalytic hydrogenation. This transformation converts the planar imine into a stereogenic center, yielding a 4-aminopiperidine derivative.

Hydrolysis: Under acidic or basic conditions, the imino group is susceptible to hydrolysis, which would convert it into a ketone. This yields a 4-oxopiperidine-3-carbonitrile, a valuable intermediate for further synthesis.

N-Functionalization: The imine nitrogen can potentially react with electrophiles, although this is less common than reactions at the piperidine nitrogen. Such reactions could lead to the formation of substituted imines or related derivatives.

The conversion of the imine to an amine is particularly significant as it introduces a new nucleophilic center and a site for creating chiral complexity.

Transformations of the Cyano Group

The cyano (nitrile) group is one of the most versatile functional groups in organic synthesis, capable of being transformed into a wide array of other functionalities. nih.gov This versatility is a key feature in the derivatization of the this compound core.

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net Alternatively, partial reduction to an aldehyde can be achieved using reagents such as diisobutylaluminium hydride (DIBAL-H). researchgate.net

Hydrolysis: Acidic or basic hydrolysis can convert the cyano group into a carboxylic acid or a carboxamide, introducing acidic or hydrogen-bond donating functionalities.

Cycloaddition Reactions: The nitrile functionality can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides to form tetrazoles or [4+2] cycloadditions with dienes. nih.gov These reactions are powerful tools for constructing heterocyclic rings attached to the piperidine core.

Decyanation: The cyano group can also serve as a removable activating or directing group. Rhodium-catalyzed reductive cleavage using a hydrosilane offers a mild method to remove the cyano group entirely, replacing it with a hydrogen atom. organic-chemistry.org This "traceless" use of the cyano group is a sophisticated strategy in multi-step synthesis. organic-chemistry.org

Substitution: In specific contexts, the cyano group can be replaced by other functionalities, such as the 1,2,2-tricyanovinyl (TCNV) group, which can dramatically alter the electronic properties and acidity of the molecule. nih.gov

Table 2: Key Transformations of the Cyano Group

| Transformation | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Full Reduction | Lithium aluminium hydride (LiAlH₄) researchgate.net | Aminomethyl (-CH₂NH₂) |

| Partial Reduction | Diisobutylaluminium hydride (DIBAL-H) researchgate.net | Aldehyde (-CHO) |

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid (-COOH) or Amide (-CONH₂) |

The diverse reactivity of the cyano group makes it a central point for major structural modifications of the this compound scaffold. nih.gov

Synthesis of Complex Polycyclic Systems Incorporating this compound

The inherent reactivity of the functional groups in this compound makes it an excellent precursor for the synthesis of complex, fused polycyclic systems. nih.gov Intramolecular reactions that engage two or more of the reactive sites can lead to the rapid construction of intricate molecular frameworks.

One common strategy involves an intramolecular cyclization where the cyano group acts as an electrophilic synthon. For example, a Friedel-Crafts-type intramolecular cycloaromatisation can be mediated by a strong acid, leading to the formation of fused ring systems like 1,6-naphthyridines. rsc.org In such a reaction, a suitably positioned aryl group (for instance, attached to the piperidine nitrogen) can attack the cyano group, leading to a ring-closing event and the formation of a new aromatic ring.

Furthermore, tandem reactions can be designed. For example, reduction of the imine to an amine, followed by an intramolecular reaction between the newly formed amine and a derivative of the cyano group (such as an ester formed after hydrolysis and esterification), could lead to the formation of a fused lactam. These strategies are central to the synthesis of alkaloids and other biologically active natural products. nih.gov

Design and Synthesis of Advanced Materials Precursors

The functional groups of this compound also position it as a potential precursor for advanced materials. The presence of multiple nitrogen atoms and reactive sites allows for its use as a monomer or cross-linking agent in polymerization reactions.

Polymer Synthesis: After reduction of both the imino and cyano groups to primary amines, the resulting diamino-piperidine derivative can serve as a monomer for the synthesis of polyamides or polyimines. These polymers could possess unique properties due to the incorporated heterocyclic piperidine unit.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the piperidine ring, the imine group, and the cyano group can all act as ligands for metal ions. This makes the molecule a candidate for building coordination polymers or MOFs, materials with applications in gas storage, catalysis, and sensing.

Precursors for Nitrogen-Doped Carbons: Pyrolysis of nitrogen-rich organic molecules is a common method for producing nitrogen-doped carbon materials, which are valuable for applications in electronics and catalysis. The high nitrogen content of this compound makes it a suitable precursor for this purpose.

The ability to systematically functionalize the core structure (as described in sections 8.1-8.3) before polymerization or material synthesis provides a pathway to fine-tune the properties of the resulting materials.

Strategic Applications of 3 Cyano 4 Iminopiperidine As a Key Synthetic Building Block

Role in Heterocyclic Synthesis

3-Cyano-4-iminopiperidine plays a crucial role as an intermediate in the synthesis of other key heterocyclic structures. Its formation is typically achieved through the Thorpe-Ziegler cyclization of di-(β-cyanoethyl)-amine in the presence of a base such as sodium, sodium amide, or sodium alcoholates. acs.orgopenrepository.com Once formed, it is often not isolated but is directly utilized in subsequent synthetic steps.

The most significant application of this compound in heterocyclic synthesis is its facile conversion into 3-cyano-4-piperidone (B91173). acs.org This transformation is accomplished through simple acid hydrolysis, where the imino group is converted to a ketone. acs.org The resulting 3-cyano-4-piperidone is a stable and highly useful intermediate for creating a variety of substituted piperidines, which are prominent scaffolds in many pharmacologically active compounds. nih.govencyclopedia.pub The cyano group can be further manipulated, and the ketone can undergo various reactions, making it a gateway to a diverse library of heterocyclic derivatives. researchgate.net

The synthesis of pyridine (B92270) and thienopyridine derivatives can also be influenced by cyano-substituted precursors, highlighting the utility of the cyano group present in this compound for constructing different heterocyclic systems. lew.roclockss.org